molecular formula C26H20ClFN4O2 B2535307 2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-fluorophenyl)acetamide CAS No. 1189455-10-4

2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-fluorophenyl)acetamide

Cat. No. B2535307
CAS RN: 1189455-10-4
M. Wt: 474.92
InChI Key: FBEUQOMBNWPXNU-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrimido[5,4-b]indole ring and the fluorophenyl group would likely have a significant impact on its structure and properties .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. The pyrimido[5,4-b]indole ring and the fluorophenyl group could potentially undergo a variety of reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as its size, shape, functional groups, and the presence of the pyrimido[5,4-b]indole ring and the fluorophenyl group would all contribute to its properties .

Scientific Research Applications

Antimicrobial Activities

  • A study synthesized a series of acetamide derivatives, including similar structures, and evaluated their antimicrobial properties against various pathogenic microorganisms. Some compounds showed promising antibacterial and antifungal activities, highlighting their potential use in developing new antimicrobial agents (Debnath & Ganguly, 2015).

Pharmaceutical Compositions

  • Research into the synthesis of novel compounds, including acetamide derivatives, has explored their use in pharmaceutical compositions for therapeutic applications. These investigations underscore the potential of these compounds in drug development for treating various diseases (ジュリアン・ジョヴァンニーニ & ボー−イェラン・ヨセフソン, 2005).

Inhibitors for Biological Targets

  • Several studies have synthesized acetamide derivatives and evaluated their inhibitory activities against specific biological targets such as ribonucleotide reductase, thrombin, and phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR). These compounds have shown varying degrees of efficacy, suggesting their potential application in designing inhibitors for therapeutic purposes (Farr et al., 1989); (Lee et al., 2007); (Stec et al., 2011).

Mechanism of Action

The mechanism of action of this compound would depend on its biological activity. Compounds with similar structures have been found to have various activities, such as antimicrobial, anti-inflammatory, and antineoplastic effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on its biological activity and how it interacts with the body. Without specific data, it’s difficult to provide detailed information on its safety and hazards .

Future Directions

The future research on this compound would likely involve further studies on its synthesis, properties, and biological activity. This could include developing more efficient synthesis methods, investigating its mechanism of action, and testing its activity against various diseases .

properties

IUPAC Name

2-[3-[(2-chlorophenyl)methyl]-8-methyl-4-oxopyrimido[5,4-b]indol-5-yl]-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20ClFN4O2/c1-16-6-11-22-20(12-16)24-25(32(22)14-23(33)30-19-9-7-18(28)8-10-19)26(34)31(15-29-24)13-17-4-2-3-5-21(17)27/h2-12,15H,13-14H2,1H3,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBEUQOMBNWPXNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C3=C2N=CN(C3=O)CC4=CC=CC=C4Cl)CC(=O)NC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20ClFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-fluorophenyl)acetamide

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